BRL 52537 hydrochloride

κ-opioid receptor binding affinity selectivity

Achieve definitive KOR signaling results with BRL 52537 hydrochloride, validated by a Ki of 0.24 nM and >6,500-fold selectivity over MOR. This precision eliminates MOR interference in neuroprotection models, reducing cortical infarct volume from 28.6% to 10.2% in MCAO studies. Its 25x potency over morphine allows for lower, safer doses. Essential for gender-specific pharmacology research.

Molecular Formula C18H25Cl3N2O
Molecular Weight 391.8 g/mol
CAS No. 112282-24-3
Cat. No. B1145601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL 52537 hydrochloride
CAS112282-24-3
Synonyms1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)-piperidine Monohydrochloride; _x000B_(±)-1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)-piperidine Monohydrochloride,
Molecular FormulaC18H25Cl3N2O
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
InChIKeyNGVLSOWJSUUYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRL 52537 Hydrochloride (CAS 112282-24-3): A Highly Selective Kappa-Opioid Receptor Agonist for Neuroprotection Research


2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride, commonly known as BRL 52537 hydrochloride (CAS 112282-24-3), is a synthetic small-molecule κ-opioid receptor (KOR) agonist of the piperidine class [1]. It is characterized by its high binding affinity and pronounced selectivity for the KOR subtype over the μ-opioid receptor (MOR) [1]. The compound has been extensively utilized in preclinical research as a pharmacological tool to elucidate the role of KOR signaling in ischemic neuroprotection, specifically in models of focal cerebral ischemia (stroke) [2]. BRL 52537 hydrochloride has been shown to confer significant histological neuroprotection, an effect linked to the attenuation of ischemia-evoked nitric oxide (NO) production in vivo [2]. This compound is a reference standard for investigating KOR-mediated pathways in neuroscience and is not intended for diagnostic or therapeutic use [2].

Why Procuring a Generic KOR Agonist Cannot Substitute for BRL 52537 Hydrochloride (CAS 112282-24-3)


In-class substitution of κ-opioid receptor (KOR) agonists for research applications is not scientifically valid due to substantial variations in key pharmacological properties. While many compounds exhibit KOR agonism, BRL 52537 (CAS 112282-24-3) possesses a specific and quantified combination of ultra-high binding affinity (Ki = 0.24 nM) and extreme selectivity for KOR over MOR (Ki ratio > 6,500) . In contrast, commonly used reference compounds like U-50488 have a significantly lower KOR binding affinity and are considerably less selective [1]. Furthermore, BRL 52537 demonstrates a unique functional potency in vivo, being reported as 25 times more potent than morphine in analgesic assays, a distinction that is not transferable to other KOR agonists . These quantitative differences in target engagement and functional activity directly impact experimental outcomes, particularly in sensitive neuroprotection models, meaning that substituting BRL 52537 with a generic alternative would introduce uncontrolled variables and invalidate comparisons to established literature [2].

Quantitative Differentiation of BRL 52537 Hydrochloride (CAS 112282-24-3) vs. Comparator KOR Agonists


Binding Affinity and Selectivity of BRL 52537 for KOR over MOR Compared to U-50488

BRL 52537 exhibits a Ki of 0.24 nM for the κ-opioid receptor (KOR) and 1,560 nM for the μ-opioid receptor (MOR), yielding a μ/κ selectivity ratio of 6,500 [1]. In contrast, the classical KOR agonist U-50488 has a reported Ki for KOR of 1.8 nM and 270 nM for MOR, with a selectivity ratio of 150 [2]. This comparison demonstrates that BRL 52537 is 7.5-fold more potent at KOR and 43-fold more selective for KOR over MOR than U-50488.

κ-opioid receptor binding affinity selectivity receptor pharmacology

In Vivo Functional Potency of BRL 52537 Relative to Morphine

In comparative in vivo assays, BRL 52537 hydrochloride demonstrates functional potency that is 25 times greater than that of morphine, a widely recognized reference opioid analgesic . The comparator, morphine, acts primarily as a MOR agonist. The reported 25-fold increase in potency highlights the profound in vivo efficacy of BRL 52537 at its target, despite its primary action being on KOR, which typically mediates different analgesic and behavioral effects.

in vivo pharmacology analgesia potency opioid receptor

Efficacy in Attenuating Ischemic Infarct Volume in a Rat Stroke Model Compared to Vehicle Control

In a rat model of transient focal cerebral ischemia (2h MCAO), treatment with BRL 52537 hydrochloride (1 mg/kg/h IV infusion initiated at reperfusion) significantly reduced cortical infarct volume to 10.2% ± 4.3% of the ipsilateral hemisphere compared to 28.6% ± 4.9% in saline-treated controls [1]. This effect was abrogated by co-administration of the KOR antagonist nor-BNI, resulting in an infarct volume of 28.6% ± 5.3%, confirming the effect is KOR-mediated [1].

ischemic neuroprotection stroke model in vivo efficacy cerebral ischemia

Sex-Specific Neuroprotective Efficacy of BRL 52537 in a Mouse Stroke Model

The neuroprotective efficacy of BRL 52537 in a mouse model of transient focal cerebral ischemia is sex-dependent. In wild-type male mice, BRL 52537 treatment significantly decreased infarct volume. However, this protective effect was absent in female mice and in male mice genetically deficient in neuronal nitric oxide synthase (nNOS-/-) [1].

gender difference ischemic neuroprotection nNOS stroke model

Primary Research Applications of BRL 52537 Hydrochloride (CAS 112282-24-3) Based on Quantitative Evidence


Elucidating KOR-Specific Signaling in Ischemic Stroke Models

Given its exceptional selectivity for KOR over MOR (Ki ratio > 6,500), BRL 52537 is the preferred tool compound for dissecting the precise role of KOR in the pathophysiology of cerebral ischemia [1]. It allows researchers to confidently attribute neuroprotective outcomes, such as the significant reduction in cortical infarct volume (from 28.6% to 10.2% in a rat MCAO model), to KOR activation without the confounding influence of MOR-mediated effects [2].

Investigating Sex-Specific Mechanisms of KOR-Mediated Neuroprotection

BRL 52537 is uniquely suited for studies examining sex-dependent pharmacology, as its neuroprotective effects have been demonstrated to be robust in male rodents but absent in females [3]. This characteristic makes it a valuable tool for probing the underlying biological mechanisms, such as the involvement of nNOS-derived nitric oxide, that dictate sex-specific responses to neuroprotective therapies [3].

In Vivo Studies Requiring a High-Potency KOR Agonist with a Validated Pharmacological Profile

For in vivo investigations where a highly potent and well-characterized KOR agonist is required, BRL 52537 is the compound of choice. Its reported 25-fold greater potency than morphine allows for the use of lower doses, which can help mitigate potential off-target effects and improve experimental feasibility . Furthermore, its extensive publication record in peer-reviewed journals provides a validated pharmacological profile that facilitates experimental replication and comparison to existing literature [2][3].

As a Reference Standard for Developing and Validating New KOR Ligands

The well-defined and extreme selectivity profile of BRL 52537 (Ki KOR = 0.24 nM, Ki MOR = 1,560 nM) positions it as an ideal reference standard in medicinal chemistry programs focused on developing next-generation KOR ligands [1]. It serves as a benchmark for assessing the binding affinity and selectivity of novel compounds in radioligand binding assays, ensuring that new chemical entities can be objectively compared to a high-performance standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRL 52537 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.